molecular formula C16H23N5O2S B11248525 3-((2-(azepan-1-yl)-2-oxoethyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one

3-((2-(azepan-1-yl)-2-oxoethyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one

Cat. No.: B11248525
M. Wt: 349.5 g/mol
InChI Key: LYECMTLCPSIPOQ-UHFFFAOYSA-N
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Description

3-{[2-(AZEPAN-1-YL)-2-OXOETHYL]SULFANYL}-5-PROPYL-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-7-ONE is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The unique structure of this compound, which includes an azepane ring and a triazolopyrimidine core, makes it a promising candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-(AZEPAN-1-YL)-2-OXOETHYL]SULFANYL}-5-PROPYL-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-7-ONE typically involves the reaction of azepane with a suitable triazolopyrimidine precursor. The reaction conditions often include the use of organic solvents such as dimethylformamide or dichloromethane, and catalysts like triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-{[2-(AZEPAN-1-YL)-2-OXOETHYL]SULFANYL}-5-PROPYL-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-7-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-{[2-(AZEPAN-1-YL)-2-OXOETHYL]SULFANYL}-5-PROPYL-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-7-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[2-(AZEPAN-1-YL)-2-OXOETHYL]SULFANYL}-5-PROPYL-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By binding to the active site of these enzymes, the compound can prevent the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.

    Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial properties.

    Thiadiazoles: Exhibits a broad spectrum of biological activities, including antimicrobial and anticancer effects.

Uniqueness

3-{[2-(AZEPAN-1-YL)-2-OXOETHYL]SULFANYL}-5-PROPYL-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-7-ONE is unique due to its specific structural features, such as the azepane ring and the triazolopyrimidine core. These features contribute to its distinct biological activities and make it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C16H23N5O2S

Molecular Weight

349.5 g/mol

IUPAC Name

3-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one

InChI

InChI=1S/C16H23N5O2S/c1-2-7-12-10-13(22)17-15-18-19-16(21(12)15)24-11-14(23)20-8-5-3-4-6-9-20/h10H,2-9,11H2,1H3,(H,17,18,22)

InChI Key

LYECMTLCPSIPOQ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)NC2=NN=C(N12)SCC(=O)N3CCCCCC3

Origin of Product

United States

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